Azocane
Overview
Description
It is a clear liquid with a boiling point of approximately 162°C and a density of 0.896 g/mL at 25°C . This compound is notable for its seven-membered ring structure containing one nitrogen atom, making it a valuable building block in organic synthesis and various industrial applications.
Mechanism of Action
Target of Action
Azocane, also known as Heptamethyleneimine, is a heterocyclic organic compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that it consists of a saturated eight-membered ring having seven carbon atoms and one nitrogen atom attached to a single hydrogen atom . .
Pharmacokinetics
It’s known that this compound is a liquid with a density of 0.896 g/mL at 25°C . .
Result of Action
It’s known that this compound is used in the preparation of certain compounds . .
Action Environment
It’s known that this compound is a liquid with a boiling point of 51 to 53 °C (124 to 127 °F; 324 to 326 K) at 15 mmHg . .
Preparation Methods
Azocane can be synthesized through several methods:
Cyclization of 1,7-diaminoheptane: This method involves the intramolecular cyclization of 1,7-diaminoheptane under acidic conditions to form heptamethyleneimine.
Reduction of this compound: This compound can be reduced using hydrogen in the presence of a metal catalyst to yield heptamethyleneimine.
Industrial production: Industrially, heptamethyleneimine is produced by the catalytic hydrogenation of this compound, which is derived from cycloheptanone through a series of chemical transformations.
Chemical Reactions Analysis
Azocane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form heptamethyleneimine N-oxide using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of heptamethyleneimine can yield secondary amines or primary amines depending on the conditions and reagents used.
Common reagents and conditions: Typical reagents include hydrogen, metal catalysts, oxidizing agents, and nucleophiles.
Scientific Research Applications
Azocane has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: In biological research, heptamethyleneimine derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives of heptamethyleneimine are investigated for their potential use as pharmaceutical agents due to their ability to interact with biological targets.
Comparison with Similar Compounds
Azocane can be compared with other similar compounds such as:
Hexamethyleneimine: A six-membered ring analog with similar chemical properties but different reactivity due to the smaller ring size.
Octamethyleneimine: An eight-membered ring analog with slightly different physical and chemical properties.
Cycloheptanone: A ketone with a seven-membered ring that can be converted to heptamethyleneimine through chemical transformations.
This compound stands out due to its unique seven-membered ring structure, which provides a balance between ring strain and stability, making it a versatile compound in various chemical and industrial applications.
Properties
IUPAC Name |
azocane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-2-4-6-8-7-5-3-1/h8H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNDZONIWRINJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCNCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020680 | |
Record name | Heptamethyleneimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2020680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1121-92-2 | |
Record name | Azocan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1121-92-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heptamethyleneimine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121922 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azocine, octahydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Heptamethyleneimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2020680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perhydroazocine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.039 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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